
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, a sulfonamide group, and a tetrahydronaphthalene group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom. Tetrahydronaphthalene, also known as tetralin, is a polycyclic aromatic hydrocarbon derived from naphthalene by hydrogenation .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The structure would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy .Chemical Reactions Analysis
Thiophene rings can undergo various types of reactions including electrophilic substitution, nucleophilic substitution, and radical substitution . The sulfonamide group can participate in reactions like hydrolysis, and the tetrahydronaphthalene group can undergo oxidation and reduction reactions.Scientific Research Applications
Potent Antagonists Development
A study highlighted the synthesis and characterization of derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, revealing remarkably potent new analogues. These derivatives, due to their potency and long-lasting inhibition of TP receptor signaling, may serve as promising leads for developing antithromboxane therapies, indicating their potential in cardiovascular disease research (Wang et al., 2014).
Carbonic Anhydrase Inhibition
Research on sulfonamide derivatives from indanes and tetralines has shown significant inhibitory effects against human carbonic anhydrase isozymes, particularly hCA I and hCA II. This suggests their application in designing inhibitors for conditions where carbonic anhydrase activity plays a crucial role, such as glaucoma and other eye disorders, as well as potential applications in diuretics and anticonvulsants (Akbaba et al., 2014).
Anticancer Research
The synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. Compounds induced apoptosis and arrested the cell cycle at the G1 phase, indicating their potential as anticancer agents. Their low toxicity in normal human kidney cells further highlights their therapeutic potential (Ravichandiran et al., 2019).
Ocular Hypotensive Agents
Derivatives of benzo[b]thiophene-2-sulfonamide were explored for their potential as topically active inhibitors of ocular carbonic anhydrase, a promising approach for glaucoma treatment. Among these compounds, specific derivatives showed potent ocular hypotensive effects, making them suitable candidates for clinical evaluation in glaucoma therapy (Graham et al., 1989).
Herbicidal Activity
The synthesis of optically active sulfonamide compounds with a 2-arylsubstituted oxiranylmethyl structure demonstrated herbicidal activity, with the (S)-isomers being identified as the active forms. This research opens new avenues for the development of selective herbicides, showcasing the versatility of sulfonamide derivatives in agricultural applications (Hosokawa et al., 2001).
Mechanism of Action
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-17(19,16-7-4-10-22-16)12-18-23(20,21)15-9-8-13-5-2-3-6-14(13)11-15/h4,7-11,18-19H,2-3,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDXHKDMYJYMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)
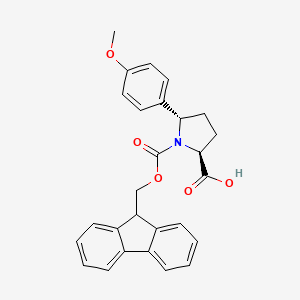
![N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751505.png)
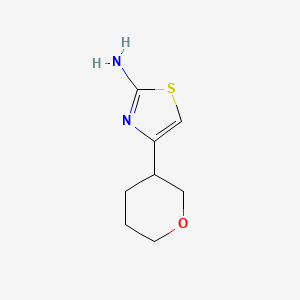
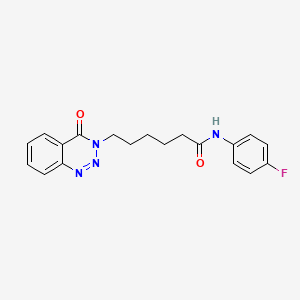

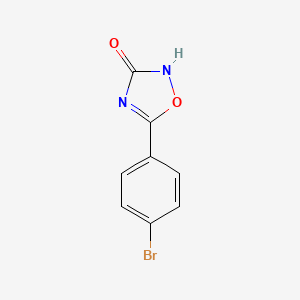
![6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2751510.png)
![N-(2,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2751511.png)
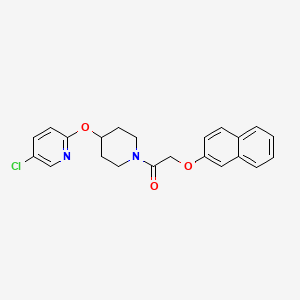
![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)
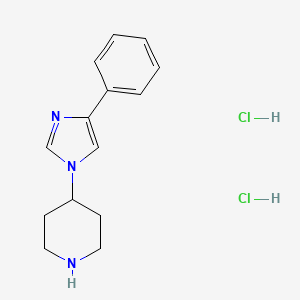
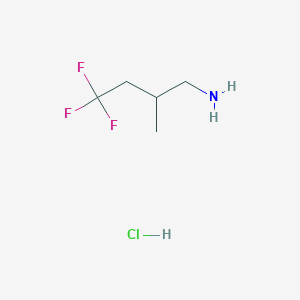
![3-Methyl-6-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2751523.png)
